molecular formula C20H23ClO7 B4123058 ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B4123058
M. Wt: 410.8 g/mol
InChI Key: DAGRBLQXDVQERD-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound featuring a chromone core with various functional groups attached. This compound’s molecular structure indicates potential biological activities, making it of significant interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step reactions starting from simpler organic molecules. The process generally includes:

  • Formation of the Chromone Core: This is achieved through the condensation of substituted benzaldehydes with appropriate reagents under acidic conditions.

  • Introduction of the Side Chains: Through nucleophilic substitution and esterification reactions, ethoxy, oxopropyl, and chloro groups are introduced.

  • Final Coupling: The final step typically involves coupling the chromone core with the ethyl propanoate group using a strong base under controlled temperature.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production. This involves continuous flow chemistry techniques, use of catalysts to enhance reaction rates, and purification processes like recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation at the ethoxy and methyl groups, producing corresponding carboxylic acids.

  • Reduction: The compound can be reduced at the oxo groups to form alcohols.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly at the chloro group.

Common Reagents and Conditions

  • Oxidation: Typically performed with oxidizing agents like KMnO4 or CrO3.

  • Reduction: Carried out using reducing agents such as NaBH4 or LiAlH4.

  • Substitution: Often involves reagents like NaOH or HCl depending on the desired substitution.

Major Products

  • Oxidation: Products include carboxylic acids and aldehydes.

  • Reduction: Products include alcohol derivatives of the parent compound.

  • Substitution: Leads to various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology

  • Biological Probes: Utilized in the development of probes for studying biological systems due to its chromone core.

Medicine

  • Pharmaceuticals: Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry

  • Dye and Pigment Manufacturing: Its chromone structure makes it valuable in producing dyes and pigments.

Mechanism of Action

The compound’s biological activity is attributed to its ability to interact with various enzymes and receptors in the body. The chloro and ethoxy groups facilitate binding to specific molecular targets, while the chromone core can undergo redox reactions influencing cellular processes.

Comparison with Similar Compounds

Compared to other chromone derivatives, ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its specific side chains and their positions on the chromone core.

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin: Similar in structure but lacks the ethoxy and propanoate side chains.

  • 6-Chloro-4-methylcoumarin: Shares the chloro and chromone core but differs in other functional groups.

  • Ethyl 4-methylcoumarin-3-carboxylate: Another ethylated chromone derivative but with different substitution patterns.

Properties

IUPAC Name

ethyl 2-[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO7/c1-5-25-18(22)8-7-13-11(3)14-9-15(21)17(10-16(14)28-20(13)24)27-12(4)19(23)26-6-2/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGRBLQXDVQERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C(=O)OCC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

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